molecular formula C24H31N3O5 B6484467 2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-5-[2-oxo-2-(piperidin-1-yl)ethoxy]-4H-pyran-4-one CAS No. 898440-07-8

2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-5-[2-oxo-2-(piperidin-1-yl)ethoxy]-4H-pyran-4-one

Cat. No.: B6484467
CAS No.: 898440-07-8
M. Wt: 441.5 g/mol
InChI Key: RGRVMFVGBOJXIU-UHFFFAOYSA-N
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Description

This compound is a ligand for the Alpha1-Adrenergic Receptor . It is part of a class of molecules known as 2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles . These molecules, along with their 5 substituted derivatives and structurally similar arylpiperazine based alpha1-adrenergic receptors antagonists (trazodone, naftopidil, and urapidil), have been subjects of comparative analysis .


Synthesis Analysis

The synthesis of this compound involves a linker length that significantly enhances the binding affinity towards 5-HT1A receptors and reduces the affinity for α1-adrenergic . The most optimal condition for high binding affinity is provided by a linker length of (CH2)n, n=4 with subnanomolar Ki value for 5-HT1A receptor ligands .


Molecular Structure Analysis

The molecular structure of this compound is composed of a 2-methoxyphenyl unit linked to a piperazine ring . The in silico docking and molecular dynamics simulations, along with absorption, distribution, metabolism, and excretion (ADME) calculations, have identified promising lead compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are influenced by the linker length . A change in the value of ‘n’ [i.e. n =2, 3, 5, 6] subsequently reduces the affinity of ligands and disrupts the most optimal condition for high binding to the 5-HT1A receptor .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its molecular structure and the specific interactions it has with the Alpha1-Adrenergic Receptor . The in silico docking and molecular dynamics simulations provide insights into these properties .

Future Directions

The compound and its derivatives have shown promise as potential alpha1-adrenergic receptor antagonists . Future research could focus on further optimizing the structure of these molecules to enhance their binding affinity and selectivity . Additionally, more in-depth studies on the compound’s safety profile and potential therapeutic applications could be beneficial.

Biochemical Analysis

Biochemical Properties

This compound interacts with alpha1-adrenergic receptors, which are among the most studied G protein-coupled receptors . The alpha1-adrenergic receptors are targets for endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Cellular Effects

The compound 2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-5-[2-oxo-2-(piperidin-1-yl)ethoxy]-4H-pyran-4-one has significant effects on various types of cells and cellular processes. It influences cell function by interacting with alpha1-adrenergic receptors, which play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Molecular Mechanism

The compound exerts its effects at the molecular level through binding interactions with alpha1-adrenergic receptors. This interaction leads to the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .

Temporal Effects in Laboratory Settings

It has been observed that most of the novel compounds showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM .

Metabolic Pathways

It is known to interact with alpha1-adrenergic receptors, which play a crucial role in various metabolic processes .

Transport and Distribution

It is known to interact with alpha1-adrenergic receptors, which could influence its localization or accumulation .

Subcellular Localization

It is known to interact with alpha1-adrenergic receptors, which could influence its localization to specific compartments or organelles .

Properties

IUPAC Name

2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-5-(2-oxo-2-piperidin-1-ylethoxy)pyran-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O5/c1-30-22-8-4-3-7-20(22)26-13-11-25(12-14-26)16-19-15-21(28)23(17-31-19)32-18-24(29)27-9-5-2-6-10-27/h3-4,7-8,15,17H,2,5-6,9-14,16,18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGRVMFVGBOJXIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC3=CC(=O)C(=CO3)OCC(=O)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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